molecular formula C6H3BrClF B125859 1-Bromo-3-chloro-2-fluorobenzene CAS No. 144584-65-6

1-Bromo-3-chloro-2-fluorobenzene

Cat. No.: B125859
CAS No.: 144584-65-6
M. Wt: 209.44 g/mol
InChI Key: DRNWNTAANHEQMK-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-fluorobenzene is an aromatic compound with the molecular formula C6H3BrClF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and fluorine atoms. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

1-Bromo-3-chloro-2-fluorobenzene is a polyhalo substituted benzene . The primary targets of this compound are the aromatic rings in organic compounds . These aromatic rings play a crucial role in various biochemical reactions due to their stability and ability to undergo electrophilic aromatic substitution .

Mode of Action

The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving the synthesis of benzene derivatives . It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .

Result of Action

The compound’s interaction with aromatic rings can lead to the formation of various benzene derivatives , which can have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound and ensure its effective action.

Preparation Methods

1-Bromo-3-chloro-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of fluorobenzene. The process typically includes the following steps:

Industrial production methods often involve continuous processes to ensure high yield and purity. For example, the tubular diazotization reaction technology is used to prepare diazonium salts, which are then reacted with halogenating agents to produce this compound .

Chemical Reactions Analysis

1-Bromo-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and industrial applications.

Comparison with Similar Compounds

1-Bromo-3-chloro-2-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other halogenated benzene derivatives.

Properties

IUPAC Name

1-bromo-3-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNWNTAANHEQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395032
Record name 1-Bromo-3-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144584-65-6
Record name 1-Bromo-3-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-chloro-2-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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